Ethyl 4-ethoxy-4-iminobutanoate hydrochloride
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named ethyl 4-ethoxy-4-iminobutanoate hydrochloride . Its molecular formula is C₈H₁₆ClNO₃ , derived from the parent ester ethyl 4-ethoxy-4-iminobutanoate (C₈H₁₅NO₃) combined with a hydrochloride counterion. Key identifiers include:
| Property | Value/Description |
|---|---|
| SMILES | CCOC(=N)CCC(=O)OCC |
| InChIKey | XUPUEDDHOLTGNC-UHFFFAOYSA-N (parent) |
| Molecular Weight | 209.67 g/mol |
| CAS Registry Number | 90205-55-3 |
The structure features an ethyl ester group, a 4-ethoxy substituent, and an imine functional group at the β-carbon position of the butanoate backbone.
Molecular Geometry and Crystallographic Analysis
While no crystallographic data are publicly available for this specific hydrochloride salt, the parent compound’s geometry can be inferred:
- The imine group (C=N) adopts a planar trigonal geometry.
- The ester group (C=O) exhibits a typical planar arrangement.
- The ethoxy substituent at the 4-position is expected to adopt a staggered conformation due to steric interactions with the imine group.
The hydrochloride ion likely forms hydrogen bonds with the imine nitrogen or ester oxygen, stabilizing the crystal lattice.
Spectroscopic Profiling (NMR, IR, UV-Vis)
1H NMR and 13C NMR
No direct spectroscopic data exist for the hydrochloride salt. However, analogous compounds provide insights:
- Imine proton : Absent in 1H NMR due to rapid exchange with the hydrochloride counterion.
- Ethoxy group : Peaks at δ 1.2–1.4 ppm (CH₃) and δ 4.2–4.4 ppm (OCH₂).
- Ester group : Carbonyl carbon resonance near δ 170 ppm (13C NMR).
| Functional Group | Expected 1H NMR (δ) | Expected 13C NMR (δ) |
|---|---|---|
| Ethoxy (CH₃) | 1.2–1.4 (t, 3H) | 14–16 (CH₃) |
| Ethoxy (OCH₂) | 4.2–4.4 (q, 2H) | 60–65 (OCH₂) |
| Ester (COOEt) | 1.3–1.5 (t, 3H) | 170–175 (C=O) |
IR and UV-Vis Spectroscopy
- IR :
- C=O stretch (ester): ~1730–1750 cm⁻¹.
- C=N stretch (imine): ~1650–1680 cm⁻¹.
- UV-Vis : Limited data; imine groups typically absorb in the 250–300 nm range.
Tautomeric Equilibria and Resonance Stabilization
The imine group participates in keto-enamine tautomerism , though the hydrochloride salt likely stabilizes the imine form via protonation of the nitrogen. Resonance stabilization occurs through delocalization of the lone pair on the imine nitrogen into the adjacent carbonyl group:
Resonance Structures :
- Imine form : C=N double bond with adjacent single bonds.
- Enamine form : C–N single bond with adjacent double bonds (less favored).
The ethoxy group at the 4-position enhances resonance stabilization through electron-donating effects, favoring the imine tautomer.
Properties
IUPAC Name |
ethyl 4-ethoxy-4-iminobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-11-7(9)5-6-8(10)12-4-2;/h9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVDDDKGNFQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-4-iminobutanoate hydrochloride typically involves the reaction of ethyl 4-amino-4-ethoxybut-3-enoate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually obtained as a powder with a melting point of 89-90°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products, depending on the type of reaction and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiinflammatory Properties
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease . The compound's mechanism involves modulation of signaling pathways that regulate inflammation.
1.2 Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to develop novel pharmaceuticals targeting specific pathways involved in chronic diseases . The ability to modify the ethoxy and imino groups allows for the creation of derivatives with enhanced biological activity.
Pharmaceutical Applications
2.1 Drug Development
This compound is utilized in drug development processes, particularly for creating new therapeutic agents. Its structural characteristics make it suitable for modifications that can lead to improved efficacy and reduced side effects in drug candidates .
2.2 Reference Standards
In pharmaceutical testing, this compound is often used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC). Accurate quantification of similar compounds in biological samples is crucial for pharmacokinetic studies .
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-4-iminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Ethyl 4-ethoxy-4-iminobutanoate hydrochloride with analogous compounds:
Research Findings
- Synthetic Methods : Ethyl ester derivatives are commonly synthesized via carbodiimide coupling (e.g., EDC·HCl) with amines or alcohols, as demonstrated in glycine ethyl ester hydrochloride synthesis .
- Bioactivity: Fluorinated analogs (e.g., Ethyl 4-amino-2,2-difluorobutanoate hydrochloride) show enhanced resistance to enzymatic degradation, a critical factor in drug design .
- Thermal Stability : Ethyl esters generally exhibit higher thermal stability compared to methyl esters, impacting storage and reaction conditions .
Biological Activity
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. This article compiles recent findings from various studies to elucidate the biological mechanisms, efficacy, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an ethyl ester group and an imine functional group. These components are crucial for its biological activity, influencing its interaction with biological targets.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. Molecular docking studies have shown significant binding affinities with various inflammatory proteins, indicating its potential as an anti-inflammatory agent. The binding affinities observed were comparable to those of established anti-inflammatory drugs like ibuprofen, suggesting a promising therapeutic profile.
| Protein | Binding Affinity (kcal/mol) |
|---|---|
| 6JD8 | -4.5 |
| 5TKB | -7.8 |
| 4CYF | -8.1 |
| Ibuprofen | -5.9 |
The aforementioned study utilized density functional theory (DFT) calculations to assess the interactions between the compound and specific proteins involved in inflammatory pathways, demonstrating that this compound may serve as a competitive inhibitor against these targets .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its anticancer properties. Research involving various cancer cell lines has indicated that this compound can induce apoptosis in malignant cells while sparing normal cells, thereby highlighting its selective cytotoxicity.
A study conducted on L1210 murine leukemia cells revealed that the compound exhibited significant inhibitory effects on cell proliferation, suggesting that it could be developed as a potential anticancer agent .
Case Studies
- Anti-inflammatory Efficacy : A case study involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in modulating inflammatory responses.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
- Induction of Apoptosis : The anticancer effects are likely mediated through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-ethoxy-4-iminobutanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling reactions using reagents like HBTU and DIPEA in solvents such as DMF. Key steps include controlling temperature to minimize byproducts and employing column chromatography for purification. Evidence from a 74% yield protocol highlights the importance of catalyst selection and inert conditions to enhance efficiency . Optimizing molar ratios of reactants and reaction time (e.g., reflux duration) can further improve yields.
Q. How does the solubility profile of this compound impact its use in biochemical assays?
- Methodological Answer : The compound’s high water solubility (due to its hydrochloride salt form) facilitates its use in aqueous buffer systems for in vitro studies, such as enzyme inhibition assays. Researchers should confirm solubility in target pH ranges (e.g., physiological pH 7.4) to avoid precipitation during kinetic measurements . Pre-solubilization in dimethyl sulfoxide (DMSO) may be required for stock solutions, with dilution factors adjusted to maintain activity.
Q. What analytical techniques are essential for verifying the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Researchers should cross-validate spectral data with computational tools like PubChem’s SMILES strings (CCOC(=O)CCCN.Cl ) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its analogs?
- Methodological Answer : Comparative studies using standardized assays (e.g., IC₅₀ determinations in enzyme inhibition) are necessary. For example, analogs like Ethyl 6-aminohexanoate hydrochloride (CAS 5959-36-4) differ in chain length, which may alter binding kinetics. Systematic structure-activity relationship (SAR) analyses, supported by molecular docking simulations, can identify critical functional groups (e.g., imino vs. amino moieties) responsible for observed discrepancies .
Q. What experimental strategies are effective for tracking the metabolic fate of this compound in vivo?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ³H at specific positions) enables tracing of metabolic pathways via liquid scintillation counting or autoradiography. A protocol inspired by radiolabeled creatine ethyl ester hydrochloride involves synthesizing isotopologs to monitor dissociation into ethanol and butanoate derivatives under physiological conditions. Tissue distribution studies in model organisms can then quantify bioavailability and excretion routes .
Q. How can crystallographic data from SHELX refinements address structural uncertainties in this compound derivatives?
- Methodological Answer : SHELXL’s robust refinement algorithms can resolve twinning or disorder in crystal lattices, common in hydrochloride salts. For example, hydrogen-bonding networks between the imino group and chloride ions can be mapped to validate salt formation. Researchers should compare experimental bond lengths/angles with density functional theory (DFT) calculations to detect anomalies, ensuring structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
